(2R,6S)-2,6-diaminoheptanedioic acid, also known as meso-2,6-diaminopimelic acid ( meso-DAP), is a naturally occurring dicarboxylic amino acid found in bacterial cell walls. It plays a crucial role in the structure and integrity of peptidoglycan, a key component of the bacterial cell wall. PubChem, National Institutes of Health: )
The presence of meso-DAP in a bacterial cell wall is a distinguishing characteristic of certain bacterial groups. By detecting meso-DAP, researchers can differentiate between gram-positive and gram-negative bacteria. Journal of Chromatography B, Elsevier: This ability aids in the identification and classification of bacteria, which is vital for various applications, including clinical microbiology, food science, and environmental monitoring.
Meso-DAP plays an essential role in the structural stability of bacterial cell walls. Enzymes involved in meso-DAP metabolism are potential targets for the development of novel antibiotics. Research efforts are underway to explore the inhibition of these enzymes as a strategy to weaken bacterial cell walls and combat antibiotic resistance. International Journal of Medical Microbiology, National Institutes of Health: )
Meso-DAP is a biomarker for the presence of certain gut bacteria. By analyzing the levels of meso-DAP in fecal samples, researchers can gain insights into the composition and diversity of gut microbiota. This information is valuable for understanding the link between gut bacteria and human health and disease. FEMS Microbiology Reviews, Oxford University Press:
Meso-DAP is excreted in urine and can be elevated in individuals with impaired kidney function. Kidney International, Elsevier: Therefore, measuring urinary meso-DAP levels has potential as a non-invasive biomarker for the diagnosis and monitoring of kidney diseases.
Meso-DAP has been identified in fossilized remains, offering valuable information about the presence of bacteria in ancient environments. Geochimica et Cosmochimica Acta, Elsevier: This knowledge can shed light on past ecosystems and the evolution of microbial life.
(2R,6S)-2,6-diaminoheptanedioic acid is a chiral compound characterized by two amino groups and two carboxylic acid groups, making it a diaminodicarboxylic acid. Its molecular formula is C7H14N2O4, and it plays a significant role in various biochemical processes. The compound's stereochemistry, denoted by its (2R,6S) configuration, indicates that it has specific spatial arrangements of its atoms that influence its biological activity and reactivity.
The chemical reactivity of (2R,6S)-2,6-diaminoheptanedioic acid can be categorized into several types of reactions:
These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the reaction rates and specificity
(2R,6S)-2,6-diaminoheptanedioic acid exhibits various biological activities. It is known to be involved in metabolic pathways and can serve as a precursor for the synthesis of important biomolecules. Its structural characteristics allow it to interact with enzymes and receptors within biological systems. The compound has been predicted to possess potential therapeutic properties based on structure-activity relationship models .
Several methods have been developed for synthesizing (2R,6S)-2,6-diaminoheptanedioic acid:
Recent advances in synthetic biology may also enable the use of engineered microorganisms to produce this compound through fermentation processes.
(2R,6S)-2,6-diaminoheptanedioic acid has a range of applications:
Interaction studies involving (2R,6S)-2,6-diaminoheptanedioic acid typically focus on its binding affinity with various biological targets such as enzymes and receptors. Computer-aided drug design techniques are often employed to predict these interactions based on the compound's structural features. The results from such studies provide insights into its potential therapeutic uses and side effects .
Several compounds share structural similarities with (2R,6S)-2,6-diaminoheptanedioic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-Lysine | Amino acid with one amino group and one carboxylic acid | Essential amino acid involved in protein synthesis |
L-Arginine | Contains two amino groups and one carboxylic acid | Precursor for nitric oxide synthesis |
L-Aspartic Acid | Amino acid with one amino group and two carboxylic acids | Involved in neurotransmission |
3-Aminopropanoic Acid | Simple amino acid with one amino group | Acts as a neurotransmitter |
(2R,6S)-2,6-diaminoheptanedioic acid is unique due to its specific stereochemistry and dual functionality as both an amino and dicarboxylic acid. This configuration allows for distinct interactions within biological systems compared to the other compounds listed.
(2R,6S)-2,6-diaminoheptanedioic acid represents a stereochemically unique amino acid that exists as the meso-isomer of 2,6-diaminopimelic acid. The compound's molecular structure consists of a seven-carbon dicarboxylic acid backbone with amino groups positioned at the 2 and 6 carbons, creating a molecule with distinct stereochemical properties that differentiate it from other diaminopimelic acid isomers. The meso configuration arises from the specific (2R,6S) stereochemistry, where the molecule possesses an internal plane of symmetry despite containing two chiral centers.
The chemical formula C₇H₁₄N₂O₄ corresponds to a molecular weight of 190.20 g/mol, and the compound exhibits characteristic physical properties including a melting point of approximately 295°C with decomposition. The InChI key GMKMEZVLHJARHF-SYDPRGILSA-N provides a unique digital fingerprint for this specific stereoisomer. X-ray crystallographic studies and NMR spectroscopic analyses have confirmed the absolute configuration, demonstrating the critical importance of stereochemistry in biological activity.
The compound exists in multiple ionization states depending on pH conditions, with the dizwitterionic form predominating at physiological pH 7.3. This form arises from the migration of protons from both carboxyl groups to the amino groups, creating a molecule with both positive and negative charges that significantly influences its biological interactions and membrane permeability. The pKa values have been predicted to be approximately 2.20, indicating the acidic nature of the carboxyl groups.
The discovery and characterization of meso-diaminopimelic acid emerged from pioneering work in bacterial biochemistry during the mid-20th century, when researchers first identified unusual amino acids in bacterial cell wall hydrolysates. Early studies by Park and Johnson in 1949 revealed the presence of peptidoglycan precursors, laying the groundwork for understanding the unique amino acid components of bacterial cell walls. Subsequent investigations by Schleifer and Kandler in 1972 established the biochemical diversity of peptidoglycan composition across different bacterial species.
The significance of meso-DAP became apparent when researchers recognized its dual role in bacterial metabolism: serving both as a cross-linking amino acid in peptidoglycan and as the immediate precursor to lysine biosynthesis. This discovery was particularly important because it highlighted a fundamental difference between bacterial and eukaryotic amino acid metabolism, as mammals lack the enzymatic machinery to synthesize lysine de novo through the diaminopimelate pathway.
Revolutionary advances in analytical techniques, particularly HPLC muropeptide analysis introduced in 1988, transformed the study of peptidoglycan chemistry by enabling separation and identification of individual muropeptides based on their chemical properties. These analytical developments allowed researchers to precisely characterize the role of meso-DAP in peptidoglycan cross-linking and to understand the structural diversity of bacterial cell walls.
The stereochemical characterization of meso-DAP decarboxylase reactions provided crucial insights into the enzyme mechanisms involved in lysine formation. Studies comparing bacterial and plant enzymes revealed that both prokaryotic Bacillus sphaericus and eukaryotic wheat germ meso-DAP decarboxylases operate through similar inversion mechanisms, suggesting evolutionary conservation of this critical metabolic step.
The taxonomic distribution of meso-DAP biosynthesis and utilization spans diverse microbial lineages, with particularly strong representation in bacterial phyla. Comprehensive metagenomic studies of marine environments have revealed that Pseudomonadota represents the most prevalent phylum capable of DAP metabolism, encompassing 13 distinct families including Alteromonadaceae, Erythrobacteraceae, Halomonadaceae, and Rhodobacteraceae. Within this phylum, specific families show depth-dependent distribution patterns, with Thalassospiraceae dominating surface waters and Phyllobacteriaceae becoming more abundant in deeper oceanic zones.
Beyond Pseudomonadota, meso-DAP metabolism extends across multiple bacterial phyla including Actinobacteria, Bacteroidetes, and Balneolaeota. In Actinobacteria, the Gordoniaceae and Microbacteriaceae families demonstrate significant DAP-utilizing capabilities, while Bacteroidetes includes three families (Cyclobacteriaceae, Flammeovirgaceae, and Flavobacteriaceae) with confirmed DAP metabolic activity. This broad taxonomic distribution suggests that DAP metabolism represents an ancient and fundamental bacterial capability that has been maintained across diverse evolutionary lineages.
The distribution patterns vary significantly between bacterial groups, with isolation studies revealing that 12 out of 14 cultured DAP-utilizing strains belonged to Pseudomonadota, specifically representing eight Alphaproteobacteria strains from Erythrobacteraceae, Rhodobacteraceae, and Rhodospirillaceae families, and four Gammaproteobacteria strains from Halomonadaceae, Pseudoalteromonadaceae, and Alteromonadaceae families. This taxonomic preference indicates that certain bacterial lineages have evolved particularly efficient DAP metabolic systems.
Chlamydial bacteria present a unique case in meso-DAP metabolism, as they lack the conventional dapD, dapC, and dapE genes typically associated with DAP biosynthesis. Instead, Chlamydia trachomatis employs an alternative aminotransferase pathway encoded by ct390, which directly converts tetrahydrodipicolinate to L,L-diaminopimelic acid. This pathway shares similarities with systems found in plants and cyanobacteria, supporting evolutionary relationships among these organisms and suggesting horizontal gene transfer events in bacterial evolution.